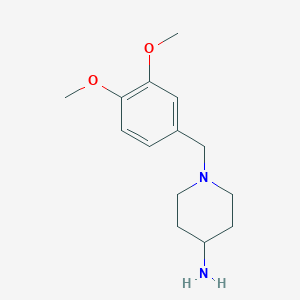

1-(3,4-Dimethoxybenzyl)piperidin-4-amine

Description

General Overview of Piperidine-Based Chemical Compounds in Medicinal Chemistry Research

The piperidine (B6355638) scaffold, a six-membered nitrogen-containing heterocycle, is a cornerstone in the field of medicinal chemistry and drug discovery. nih.govnih.gov Piperidine and its derivatives are prevalent in a vast number of pharmaceuticals and biologically active compounds, demonstrating their versatility and importance. nih.govmdpi.com This structural motif is present in over seventy commercialized drugs, including several blockbuster medications. nih.gov The widespread use of the piperidine framework can be attributed to its ability to confer favorable physicochemical properties to molecules, such as modulating lipophilicity and basicity, which can enhance absorption, distribution, metabolism, and excretion (ADME) profiles. nih.govmdpi.com

The inherent structural features of the piperidine ring allow for three-dimensional diversity in compound design, which is crucial for achieving specific and high-affinity interactions with biological targets. nih.gov Consequently, piperidine derivatives have been successfully developed for a broad spectrum of therapeutic areas. They have been employed as central nervous system (CNS) modulators, analgesics, antihistamines, anti-cancer agents, anticoagulants, and antiaggregants. nih.gov Furthermore, research has demonstrated their efficacy in treating a wide array of conditions including hypertension, microbial and malarial infections, inflammation, and diabetes. mdpi.com The continued exploration of piperidine-based compounds remains a promising strategy for the development of novel therapeutics to address a multitude of diseases. nih.gov

Significance and Research Interest in 1-(3,4-Dimethoxybenzyl)piperidin-4-amine

While not extensively studied for its own direct biological effects, This compound holds considerable significance as a key intermediate and building block in the synthesis of more complex and potent bioactive molecules. Its research interest lies primarily in its utility for constructing libraries of compounds for drug discovery, particularly in the areas of neurokinin-1 (NK1) receptor antagonists and opioid receptor modulators. nih.govnih.gov

The molecular architecture of This compound combines two important pharmacophoric fragments: the 4-aminopiperidine (B84694) core and the 3,4-dimethoxybenzyl group. The 4-aminopiperidine moiety is a recognized "privileged scaffold" in medicinal chemistry, appearing in a variety of compounds targeting G-protein coupled receptors (GPCRs). nih.gov This substructure is found in potent opioid agonists and antagonists. nih.govescholarship.org

The 3,4-dimethoxybenzyl portion of the molecule is also of interest. The dimethoxybenzene motif is present in numerous naturally occurring and synthetic compounds with a wide range of biological activities. This group can influence a molecule's solubility, stability, and interactions with biological targets. In some synthetic schemes, the dimethoxybenzyl group can also function as a protecting group that can be cleaved under specific conditions.

Therefore, the significance of This compound stems from its role as a versatile synthetic precursor, enabling the development of novel drug candidates for a variety of therapeutic targets.

Fundamental Chemical Structures and Reactive Centers Relevant to Biological Action

The chemical structure of This compound is characterized by three key components: a piperidine ring, a primary amine at the 4-position, and a 3,4-dimethoxybenzyl group attached to the piperidine nitrogen. Each of these features contributes to the molecule's reactivity and its potential to be elaborated into more complex, biologically active compounds.

The piperidine ring serves as the central scaffold. As a saturated heterocycle, it can adopt various chair and boat conformations, which can influence the spatial orientation of its substituents and their interactions with biological macromolecules. The nitrogen atom within the piperidine ring is a tertiary amine, which is typically basic and can be protonated at physiological pH.

The most significant reactive center in the molecule is the primary amine (-NH2) at the 4-position of the piperidine ring. This group is nucleophilic and can readily participate in a variety of chemical reactions, including:

Amide bond formation: Reaction with carboxylic acids or their derivatives to form amides is a common strategy in drug design to link different molecular fragments.

Reductive amination: Reaction with aldehydes or ketones to form Schiff bases, which can then be reduced to secondary or tertiary amines.

Sulfonamide formation: Reaction with sulfonyl chlorides to produce sulfonamides.

The 3,4-dimethoxybenzyl group attached to the piperidine nitrogen also plays a crucial role. The two methoxy (B1213986) groups on the benzene (B151609) ring are electron-donating, which can influence the electronic properties of the aromatic ring. This moiety can also engage in hydrophobic and van der Waals interactions with biological targets. Furthermore, the benzyl (B1604629) group itself can be a key pharmacophoric element in certain classes of drugs.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]piperidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2/c1-17-13-4-3-11(9-14(13)18-2)10-16-7-5-12(15)6-8-16/h3-4,9,12H,5-8,10,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFGKHXRAIWBGPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CN2CCC(CC2)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategic Approaches to the Piperidine (B6355638) Scaffold Formation

The formation of the substituted piperidine ring is a critical aspect of the synthesis. The two primary strategies involve either starting with a pre-formed piperidine derivative or constructing the 4-amino functionality from a piperidone precursor.

A direct and efficient approach to the target molecule begins with commercially available piperidine building blocks. The most common starting material for this strategy is 4-aminopiperidine (B84694) or, more frequently, its N-protected derivatives such as tert-butyl 4-aminopiperidine-1-carboxylate (N-Boc-4-aminopiperidine). The use of a protecting group on the piperidine nitrogen allows for selective functionalization.

The general sequence involves:

Protection of the 4-amino group if necessary.

N-alkylation of the piperidine nitrogen with a suitable 3,4-dimethoxybenzyl electrophile.

Deprotection of the 4-amino group to yield the final product.

This pathway is advantageous due to the high availability of the starting materials and the straightforward nature of the reactions, which typically proceed with high yields. The key step, N-alkylation, is discussed in detail in section 2.2.

An alternative and highly versatile strategy involves the synthesis of the 4-aminopiperidine scaffold from a corresponding 4-piperidone (B1582916) precursor. Reductive amination is the cornerstone of this approach, converting the ketone functionality into the desired primary amine. researchgate.net The synthesis typically starts with an N-protected 4-piperidone, such as N-Boc-4-piperidone or N-benzyl-4-piperidone.

The process involves the reaction of the piperidone with an amine source, such as ammonia (B1221849) or ammonium (B1175870) acetate, to form an intermediate imine or enamine in situ. This intermediate is then reduced without isolation to the amine using a mild reducing agent. chemicalbook.com Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly effective reagent for this transformation as it is selective for imines over ketones and can be used in a one-pot procedure. Other reducing agents like sodium cyanoborohydride (NaBH₃CN) are also commonly employed. chim.it

For instance, the reductive amination of N-Boc-4-piperidone with an amine source, followed by acidic deprotection of the Boc group, provides 4-aminopiperidine, which can then be functionalized as described in section 2.2. chemicalbook.com This method allows for the construction of a wide array of 4-amino-piperidine derivatives. researchgate.net

| Precursor | Amine Source | Reducing Agent | Typical Solvent | Key Feature |

|---|---|---|---|---|

| N-Boc-4-piperidone | Ammonium Acetate | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE) | Mild, one-pot procedure with high selectivity. chemicalbook.com |

| N-Benzyl-4-piperidone | Ammonia/Methanol (B129727) | Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH) | Effective for substrates where subsequent N-debenzylation is desired. |

| 4-Piperidone Hydrochloride | Aniline | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE) | Direct synthesis of N-aryl-4-aminopiperidines. chemicalbook.com |

Introduction and Functionalization of the 3,4-Dimethoxybenzyl Moiety

The introduction of the 3,4-dimethoxybenzyl group onto the piperidine nitrogen is a defining step in the synthesis of the title compound. This is typically achieved through nucleophilic substitution or other N-alkylation strategies.

The most common method for attaching the benzyl (B1604629) group is a nucleophilic substitution reaction (SN2). This involves reacting a piperidine derivative, such as 4-aminopiperidine (with its primary amine group suitably protected), with a 3,4-dimethoxybenzyl halide, typically the chloride or bromide. chemicalforums.com

The reaction is generally carried out in the presence of a non-nucleophilic base to neutralize the hydrohalic acid formed during the reaction. researchgate.net The choice of base and solvent is crucial for optimizing the reaction rate and minimizing side reactions.

| Piperidine Substrate | Alkylating Agent | Base | Solvent | Typical Conditions |

|---|---|---|---|---|

| tert-Butyl 4-aminopiperidine-1-carboxylate | 3,4-Dimethoxybenzyl chloride | Potassium Carbonate (K₂CO₃) | Acetonitrile (CH₃CN) or DMF | Stirring at room temperature to moderate heat (e.g., 80°C). chemicalforums.com |

| 4-Aminopiperidine | 3,4-Dimethoxybenzyl bromide | Diisopropylethylamine (DIPEA) | Dimethylformamide (DMF) | Room temperature, allows for cleaner reaction by scavenging acid without being strongly basic. researchgate.net |

| Piperidine | Substituted Benzyl Chloride | Potassium Carbonate (K₂CO₃) | Ethanol (EtOH) | Microwave irradiation can accelerate the reaction. chemicalforums.com |

The piperidine nitrogen acts as the nucleophile, attacking the benzylic carbon and displacing the halide leaving group. The presence of electron-donating methoxy (B1213986) groups on the benzene (B151609) ring can influence the reactivity of the benzyl halide. chemicalforums.com

Beyond direct alkylation with halides, other strategies can be employed to form the N-benzyl bond. Reductive amination provides a powerful alternative, reacting a piperidine derivative (e.g., 4-aminopiperidine) directly with 3,4-dimethoxybenzaldehyde. The initially formed iminium ion is then reduced in situ with agents like sodium triacetoxyborohydride to furnish the N-alkylated product. This approach avoids the use of potentially lachrymatory benzyl halides.

Another advanced strategy is the "Borrowing Hydrogen" methodology. chemrxiv.org In this process, a transition metal catalyst (often based on palladium, ruthenium, or iridium) temporarily "borrows" hydrogen from an alcohol (3,4-dimethoxybenzyl alcohol) to form an aldehyde in situ. This aldehyde then reacts with the piperidine to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst. This method is highly atom-economical as the only byproduct is water. elsevierpure.comresearchgate.net

Advanced Synthetic Techniques and Catalysis

Modern organic synthesis seeks to improve efficiency, selectivity, and environmental sustainability. For the synthesis of N-alkylated piperidines, several advanced catalytic systems have been developed.

Palladium-catalyzed N-alkylation has emerged as a robust method. These reactions can utilize various coupling partners, including alcohols and carbonyl compounds, often under milder conditions than traditional methods. chemrxiv.org Palladium nanoparticles supported on materials like silica (B1680970) or zirconia have shown high efficiency and recyclability, making the process more sustainable.

More recently, metallaphotoredox catalysis has provided a novel platform for N-alkylation. princeton.edu This approach uses visible light to induce the reaction between N-nucleophiles and alkyl halides at room temperature. A dual catalytic system, often involving a photoredox catalyst and a copper catalyst, can overcome the high activation barriers associated with traditional SN2 reactions, especially with sterically hindered substrates. This method allows for the coupling of a broad range of N-nucleophiles with diverse alkyl bromides under exceptionally mild conditions. princeton.edu While specific application to 1-(3,4-dimethoxybenzyl)piperidin-4-amine may not be widely reported, the general applicability of these advanced techniques offers promising future avenues for its synthesis.

Palladium-Mediated Coupling Reactions in Piperidine Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-nitrogen (C-N) bonds, a key step in the synthesis of many piperidine derivatives. acs.org These methods have become widely adopted due to the development of versatile and reliable catalysts that function under user-friendly conditions. acs.orgsigmaaldrich.com Reactions such as the Buchwald-Hartwig amination allow for the coupling of amines with aryl halides, a process that can be integral to constructing the N-aryl or, in this case, the N-benzyl linkage of the piperidine ring system. sigmaaldrich.com

Another significant palladium-catalyzed method is the reductive Heck coupling, which can be employed to construct highly substituted piperidine rings stereoselectively. nih.gov This approach avoids the use of more toxic or sensitive reagents and involves intercepting an alkylpalladium intermediate with a hydride source. nih.gov High-throughput experimentation has also been used to optimize palladium catalysts for coupling piperidine-based nucleophiles with various electrophiles, overcoming previous limitations in the methodology. acs.org These catalytic systems provide efficient pathways to the core structure of complex molecules.

| Reaction Type | Description | Key Components | Relevance to Piperidine Synthesis |

|---|---|---|---|

| Buchwald-Hartwig Amination | A cross-coupling reaction forming a C-N bond between an aryl halide/triflate and an amine. acs.orgsigmaaldrich.com | Palladium catalyst, phosphine (B1218219) ligand, base. | Can be used to form the N-benzyl bond by coupling a piperidine precursor with a benzyl halide. |

| Reductive Heck Coupling | An intramolecular cyclization that forms a C-C bond, followed by reduction, to create the ring system. nih.gov | Palladium catalyst, hydride source (e.g., formic acid). | Constructs the substituted piperidine ring with stereocontrol. nih.gov |

| Modular Synthesis via Cyclization | A palladium-catalyzed cyclization of components like diamines with propargyl units to form heterocycles. nih.gov | Palladium(0) catalyst, specialized ligands (e.g., DPEphos). | Offers a flexible route to highly substituted nitrogen heterocycles, including piperazine (B1678402) and piperidine analogs. nih.gov |

Multi-Step Synthesis Protocols for Complex Piperidine Analogs

The creation of complex piperidine analogs often requires multi-step synthesis protocols that allow for precise control over the molecule's final structure and stereochemistry. researchgate.netnih.gov Recent innovations have focused on developing modular strategies that significantly streamline these processes, reducing the number of synthetic steps from as many as 17 down to 2-5 for certain high-value piperidines. medhealthreview.comnews-medical.net

One such approach combines biocatalytic carbon-hydrogen (C-H) oxidation with radical cross-coupling. news-medical.net The initial enzymatic step installs a hydroxyl group at a specific position on the piperidine ring, which then serves as a handle for subsequent modifications. medhealthreview.com Another powerful technique is the use of multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a complex product. researchgate.net For instance, a four-component reaction involving an aldehyde, a lithium salt, an acetyl chloride, and a dienophile can generate highly substituted piperidone scaffolds, which can be further transformed into complex piperidine derivatives. researchgate.net These methods increase molecular complexity rapidly and provide efficient access to diverse libraries of compounds for research purposes. researchgate.net

| Protocol | Description | Advantages | Example Application |

|---|---|---|---|

| Modular C-H Oxidation/Cross-Coupling | A two-stage process involving enzymatic hydroxylation followed by nickel-catalyzed radical cross-coupling. medhealthreview.comnews-medical.net | Reduces step count, avoids costly precious metals like palladium, highly modular. news-medical.net | Synthesis of neurokinin receptor antagonists and anticancer agents. news-medical.net |

| Multicomponent Reactions (MCRs) | A one-pot reaction where three or more starting materials form a single complex product. researchgate.net | High efficiency, rapid generation of molecular complexity and diversity. | Formation of complex piperidone scaffolds as precursors for aspidosperma alkaloid analogs. researchgate.net |

| Intramolecular Cyclization | Ring-closure reactions of linear precursors, such as the reductive hydroamination of alkynes. nih.govmdpi.com | Good control over ring size and stereochemistry. | Stereoselective synthesis of substituted piperidines via an iminium ion intermediate. mdpi.com |

Chemical Reactivity and Derivatization

The chemical properties of this compound are primarily defined by its two key functional groups: the tertiary amine within the piperidine ring and the primary amine at the 4-position. The primary amine is a key site for derivatization.

Amine Functional Group Transformations

The primary amine group at the 4-position of the piperidine ring is a versatile handle for a wide range of chemical transformations. organic-chemistry.org These reactions allow for the synthesis of a diverse array of derivatives, enabling the exploration of structure-activity relationships in medicinal chemistry and other research fields.

Common transformations include acylation to form amides, alkylation to form secondary or tertiary amines, and reductive amination with aldehydes or ketones. For example, acylation can be achieved using acyl chlorides or by coupling with carboxylic acids, a reaction often mediated by activating agents. organic-chemistry.org Rhodium-catalyzed addition of a secondary amine to a terminal alkyne can directly yield an enamine, showcasing advanced methods for C-N bond formation. organic-chemistry.org Furthermore, diazotization of primary aromatic amines can lead to diazonium salts, which are valuable intermediates for introducing a variety of other functional groups. While the amine in this compound is aliphatic, related chemistries can be adapted for its modification.

| Transformation | Reagents | Product | Research Utility |

|---|---|---|---|

| Acylation | Acyl chloride, carboxylic acid with coupling agent (e.g., DCC, PyBOP). | Amide | Creates stable, neutral derivatives; common in peptide synthesis and drug design. sigmaaldrich.com |

| Alkylation | Alkyl halide, base. | Secondary or Tertiary Amine | Modifies basicity and steric properties of the amine. |

| Reductive Amination | Aldehyde or ketone, reducing agent (e.g., NaBH(OAc)₃, H₂/Pd). | Secondary or Tertiary Amine | Forms new C-N bonds to introduce a wide variety of substituents. |

| Sulfonylation | Sulfonyl chloride (e.g., TsCl), base. | Sulfonamide | Creates stable, acidic N-H derivatives often used as bioisosteres for carboxylic acids. |

Salt Formation and its Relevance to Research Applications

The presence of basic nitrogen atoms in the this compound structure allows it to readily form salts upon reaction with various acids. mdpi.com Salt formation is a critical step in the development of chemical compounds for research, particularly for biological and pharmacological studies. This process involves an ionic reaction between the basic amine and an acid, resulting in a crystalline solid with distinct physicochemical properties. mdpi.com

The primary benefits of converting the free base form of a compound into a salt include improved aqueous solubility, enhanced stability, and better handling characteristics. mdpi.com For instance, the natural product piperine (B192125), which has low water solubility, was converted into a salt with para-toluenesulfonic acid, resulting in a new solid form with significantly better solubility and improved anti-inflammatory effects. mdpi.com Similarly, forming a hydrochloride, sulfate, or tosylate salt of this compound can increase its solubility in aqueous buffers used for biological assays. The reduction of pyridinium (B92312) salts with reagents like sodium borohydride (B1222165) is also a well-established method for preparing piperidine derivatives, highlighting the importance of salt chemistry in both synthesis and application. researchgate.net

| Acid Used | Resulting Salt | Primary Benefit in Research |

|---|---|---|

| Hydrochloric Acid (HCl) | Hydrochloride | High aqueous solubility, commonly used for in vitro and in vivo studies. |

| Sulfuric Acid (H₂SO₄) | Sulfate | Good stability and solubility, often forms well-defined crystals. |

| para-Toluenesulfonic Acid (TsOH) | Tosylate | Often highly crystalline, aiding in purification and structural analysis via X-ray diffraction. mdpi.com |

| Citric Acid | Citrate | Biocompatible, can offer good solubility and stability. |

Biological Activity and Pharmacological Investigations

Interrogating Neurotransmitter System Interactions

Comprehensive searches of scientific literature and biomedical databases did not yield specific studies investigating the direct modulatory effects of 1-(3,4-Dimethoxybenzyl)piperidin-4-amine on dopaminergic or serotonergic pathways. While research exists on structurally related piperidine (B6355638) derivatives, the specific actions of this compound remain uncharacterized in the public domain.

Modulatory Effects on Dopaminergic Pathways

There is currently no available research specifically detailing the modulatory effects of this compound on dopaminergic pathways. Studies on other piperidine-based compounds have explored interactions with dopamine (B1211576) receptors, but direct evidence for this specific molecule is lacking. nih.govnih.gov

Exploration of Selective Serotonin (B10506) Reuptake Inhibitor (SSRI) Potential

There are no dedicated studies available that explore the potential of this compound as a selective serotonin reuptake inhibitor (SSRI). Research into other functionalized piperidines has shown varying affinities for the serotonin transporter, but specific inhibitory constants (Ki) or IC50 values for this compound are not documented in existing literature. nih.govnih.gov

Enzyme Inhibition and Receptor Binding Studies

Specific enzymatic inhibition and broader receptor binding profiles for this compound are not well-documented in publicly accessible research.

Acetylcholinesterase (AChE) Inhibition and Binding Affinity Assessment

No peer-reviewed studies were found that specifically assess the acetylcholinesterase (AChE) inhibitory activity or binding affinity of this compound. While the benzylpiperidine scaffold has been a subject of investigation for the development of cholinesterase inhibitors, the inhibitory potential and binding characteristics of this specific dimethoxy-substituted compound have not been reported. nih.govijpsi.org

Investigations into Other Receptor Binding Affinities

A comprehensive search of scientific databases did not reveal any studies that have investigated the binding affinities of this compound for other receptors. Therefore, its broader pharmacological profile and potential off-target effects remain unknown.

Antifungal Activity and Ergosterol (B1671047) Biosynthesis Enzyme Inhibition

Research into the 4-aminopiperidine (B84694) scaffold, to which this compound belongs, has identified this chemical class as a promising source of novel antifungal agents. The primary mechanism of action for these compounds appears to be the disruption of ergosterol biosynthesis, a critical pathway for maintaining the integrity of fungal cell membranes. Specifically, studies have indicated that these compounds target and inhibit key enzymes within this pathway, namely Sterol C14-reductase and Sterol C8-isomerase.

The inhibition of these enzymes leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates within the fungal cell. This disruption of sterol homeostasis compromises the structure and function of the cell membrane, ultimately leading to the inhibition of fungal growth and cell death. The investigation of various 4-aminopiperidine derivatives has demonstrated a range of antifungal activity against clinically relevant fungal species. While specific data for this compound is not extensively detailed in the public domain, the activity of the broader class suggests its potential as an antifungal agent operating through this well-established mechanism.

Antiplasmodial Activity and Target Modulation in Plasmodium falciparum

A study evaluating a series of synthetic 1,4-disubstituted piperidines identified several compounds with significant in vitro growth inhibition of P. falciparum. nih.gov Notably, alcohol analogues within this class were found to be particularly potent. For instance, compounds such as [1-(4-fluorobenzyl) piperidin-4-yl] [4-fluorophenyl] methanol (B129727), [1-(3,4-dichlorobenzyl) piperidin-4-yl] [4- fluorophenyl] methanol, and [1-(4-bromobenzyl) piperidin-4-yl] [4- fluorophenyl] methanol exhibited greater activity against the resistant Dd2 strain than the sensitive 3D7 strain. nih.gov This suggests that the 1,4-disubstituted piperidine scaffold may be a valuable template for developing new antimalarials that can overcome existing drug resistance mechanisms. The hydroxyl group at the C-7' position in these alcohol analogues was suggested to be a key contributor to their antiplasmodial activity. nih.gov

Another investigation into 1,4-disubstituted piperidine derivatives revealed compounds with nanomolar activity against both the 3D7 and W2 strains of P. falciparum. nih.gov The structure-activity relationship in this series highlighted the importance of the substituents on both the piperidine nitrogen and the C-4 position for potent antimalarial action.

The precise molecular targets of these piperidine-based compounds in P. falciparum are still under investigation. However, some studies on related piperidone compounds suggest potential interference with pathways such as spermidine (B129725) metabolism, which is essential for parasite proliferation. nih.gov Further research is needed to elucidate the specific mechanisms by which 1-benzylpiperidine-4-amine analogs exert their antiplasmodial effects.

Table 1: Antiplasmodial Activity of Selected 1,4-Disubstituted Piperidine Analogs

| Compound | P. falciparum Strain | IC50 (µg/mL) |

|---|---|---|

| [1-(4-fluorobenzyl) piperidin-4-yl] [4-fluorophenyl] methanol | 3D7 (sensitive) | 4.43 |

| Dd2 (resistant) | 2.52 | |

| [1-(3,4-dichlorobenzyl) piperidin-4-yl] [4-fluorophenyl] methanol | 3D7 (sensitive) | 2.51 |

| Dd2 (resistant) | 1.03 | |

| [1-(4-bromobenzyl) piperidin-4-yl] [4-fluorophenyl] methanol | 3D7 (sensitive) | 3.09 |

| Dd2 (resistant) | 1.76 |

Data sourced from a study on structurally simple synthetic 1,4-disubstituted piperidines. nih.gov

Molecular Mechanism of Action Elucidation

In Vitro Mechanistic Studies

Elucidation of the molecular mechanism of action for compounds like this compound and its analogs often begins with in vitro mechanistic studies. For the antifungal activity of the broader 4-aminopiperidine class, these studies have involved analyzing the sterol profiles of treated fungal cells. Such analyses have demonstrated a reduction in ergosterol levels and the accumulation of specific sterol intermediates, providing direct evidence for the inhibition of enzymes in the ergosterol biosynthesis pathway.

In the context of antiplasmodial research, in vitro studies on related piperidine compounds have focused on determining their inhibitory concentrations against different parasite strains and assessing their cytotoxicity against mammalian cell lines to establish a selectivity index. nih.gov These assays are crucial for identifying compounds with a favorable therapeutic window. Further in vitro mechanistic studies could involve assays to measure the inhibition of specific parasitic enzymes or interference with key cellular processes like hemozoin formation, DNA replication, or protein synthesis.

Computational Biophysical Approaches

Computational methods are increasingly being used to investigate the molecular interactions of potential drug candidates with their biological targets, providing insights that can guide further drug development.

While specific molecular docking studies for this compound are not publicly documented, this computational technique has been applied to other piperidine and piperazine-based compounds to predict their binding modes within the active sites of target proteins. nih.govnih.gov For a compound like this, molecular docking could be employed to simulate its interaction with fungal enzymes such as Sterol C14-reductase or Sterol C8-isomerase. Such simulations could reveal key hydrogen bonding, hydrophobic, and electrostatic interactions that contribute to the binding affinity and inhibitory activity of the compound. Similarly, in the context of its potential antiplasmodial activity, docking studies could explore its binding to known or putative P. falciparum drug targets. These computational predictions can help in understanding the structure-activity relationships observed in vitro and guide the design of more potent analogs.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-protein interactions predicted by molecular docking. nih.govnih.gov While no specific MD simulation studies for this compound have been reported, this technique could be used to assess the stability of the compound within the binding site of its target protein over time. MD simulations can reveal conformational changes in both the ligand and the protein upon binding and can help to refine the understanding of the binding mode. By calculating the binding free energy, MD simulations can also provide a more accurate prediction of the binding affinity than docking alone. For a compound with multiple potential targets, MD simulations could help to identify the most likely biological target by comparing the stability and energetics of its binding to different proteins.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology employed in drug discovery to correlate the chemical structure of compounds with their biological activities. jocpr.comnih.gov This approach builds mathematical models that predict the activity of new or untested compounds based on their physicochemical properties and structural features. jocpr.comresearchgate.net QSAR is a pivotal tool for optimizing lead compounds, predicting bioactivity against specific targets, and expediting the identification of promising drug candidates. jocpr.com The process involves selecting a dataset of molecules, calculating molecular descriptors (numerical representations of molecular features), developing a mathematical relationship between these descriptors and the biological activity, and validating the model's predictive power. nih.govresearchgate.net

In the context of piperidine derivatives, QSAR studies have been instrumental in understanding the structural requirements for various pharmacological activities. Researchers have used multiple linear regression (MLR) and other statistical methods to develop 2D and 3D-QSAR models for diverse piperidine-containing compounds, including non-urea soluble epoxide hydrolase (sEH) inhibitors and potential anticancer agents. researchgate.netjetir.org These models help elucidate how different substituents on the piperidine ring influence biological potency. jetir.org For a compound like this compound, a QSAR model would analyze descriptors related to its key structural components:

The Piperidine Core: Its conformation and steric properties are crucial.

The 4-amino Group: Its basicity, hydrogen bonding capacity, and electrostatic potential are key descriptors.

The 3,4-Dimethoxybenzyl Substituent: Its size (steric effects), lipophilicity (hydrophobicity), and the electronic influence of the methoxy (B1213986) groups are critical variables that determine target interaction. ontosight.ai

| Descriptor Type | Specific Descriptor Example | Structural Feature Represented | Potential Influence on Activity |

|---|---|---|---|

| Topological | Wiener Index | Molecular branching and size | Steric hindrance, receptor fit |

| Electronic | Partial Atomic Charges | Distribution of electrons in the molecule | Electrostatic interactions with target |

| Steric | Molar Refractivity (MR) | Volume occupied by the molecule/substituent | Binding pocket accessibility |

| Hydrophobic | LogP (Partition Coefficient) | Lipophilicity of the molecule | Membrane permeability, hydrophobic interactions |

Applications as Chemical Biology Probes

Chemical probes are small molecules designed to interact with specific protein targets, enabling the study of biological pathways and the validation of new therapeutic targets. nih.govnih.gov High-quality probes are characterized by their potency, selectivity, and demonstrated activity in cellular contexts. nih.gov The piperidine scaffold is a common structural motif in many biologically active compounds, making its derivatives valuable starting points for the development of such probes. nih.govijnrd.org

Utilization in Investigating Piperidine Derivative-Influenced Biological Pathways

Derivatives of this compound serve as versatile scaffolds for creating chemical probes to explore complex biological systems. The piperidine ring is a privileged structure in medicinal chemistry, frequently found in compounds targeting the central nervous system. nih.gov By modifying the substituents on this core, researchers can systematically investigate structure-activity relationships and probe the function of specific proteins within a biological pathway. ontosight.ai

For example, piperidine derivatives have been synthesized to act as selective antagonists for histamine (B1213489) H3 and sigma-1 (σ₁) receptors. acs.org Such compounds are instrumental in dissecting the individual roles these receptors play in neurotransmitter release and pain modulation pathways. acs.orgnih.gov The 3,4-dimethoxybenzyl group on the titular compound can be crucial for directing the molecule to specific binding pockets, and its interactions can be studied to understand the molecular basis of ligand-receptor recognition. ontosight.ai The development of a suite of similar compounds with varied substituents allows for a systematic exploration of a target's pharmacology.

| Piperidine Derivative Class | Biological Target(s) | Pathway/Process Investigated |

|---|---|---|

| 4-Phenylpiperidines | Opioid Receptors | Pain signaling and analgesia |

| Benzyloxypiperidines | Dopamine D4 Receptors | Dopaminergic neurotransmission in cortico-basal ganglia network nih.gov |

| Diarylpiperidines | Histamine H3 / Sigma-1 Receptors | Modulation of neurotransmitter release, nociception acs.orgnih.gov |

| Piperidinylanilines | N-type Calcium Channels | Neuronal calcium signaling in pain perception nih.gov |

| Nipecotic Acid Derivatives | GABA Transporters (GATs) | GABAergic neurotransmission and neuronal inhibition researchgate.net |

Exploration in Drug Discovery for Central Nervous System Disorders

The piperidine framework is a cornerstone in the development of drugs for Central Nervous System (CNS) disorders. acs.org Its prevalence is due to its ability to be incorporated into structures that can cross the blood-brain barrier and interact with a wide array of CNS targets. crpsonline.com The exploration of piperidine derivatives, including structures related to this compound, is a highly active area of research for conditions such as Parkinson's disease, schizophrenia, pain, and epilepsy. nih.govnih.govnih.gov

Research has led to the discovery of piperidine-based compounds with potent and selective activity at key CNS targets. For instance, novel benzyloxypiperidine scaffolds have been identified as selective dopamine D4 receptor antagonists, which are being investigated for their potential role in treating L-DOPA induced dyskinesias in Parkinson's disease. nih.gov In the realm of pain management, dual-acting ligands targeting both histamine H3 and σ₁ receptors have shown promise as novel antinociceptive agents. acs.orgnih.gov The piperidine core was identified as a critical structural element for high affinity at the σ₁ receptor in these series. acs.org Furthermore, other piperidine derivatives have been developed as N-type calcium channel blockers for analgesia and as GABA uptake inhibitors for neurological disorders. nih.govresearchgate.net The structural features of this compound, combining a proven CNS scaffold with a substitution pattern known to interact with biogenic amine receptors, make it a relevant structure for continued exploration in CNS drug discovery programs. ontosight.ai

| Derivative Class | Molecular Target | Therapeutic Area / Disorder | Reference |

|---|---|---|---|

| Benzyloxypiperidines | Dopamine D4 Receptor | Parkinson's Disease, Addiction | nih.gov |

| 4-Arylpiperidines | Histamine H3 / Sigma-1 Receptors | Neuropathic Pain | acs.orgnih.gov |

| 4-Piperidinylanilines | N-type Calcium Channels | Analgesia | nih.gov |

| (S)-Nipecotic Acid Derivatives | GABA Transporter 4 (mGAT4) | Epilepsy and other neurological disorders | researchgate.net |

| General Piperidines | Various CNS Receptors | General CNS conditions | acs.org |

Structure Activity Relationship Sar Studies

Systematic Design and Synthesis of Analogs for SAR Elucidation

The foundation of any SAR study lies in the rational design and efficient synthesis of a library of analogs. For piperidine (B6355638) derivatives, several synthetic strategies are employed to generate chemical diversity. A common method for creating analogs of the core scaffold is reductive amination. nih.gov This process can be used to introduce a variety of substituted benzyl (B1604629) groups onto the piperidine nitrogen. nih.gov

Iterative medicinal chemistry efforts, starting from an initial lead compound, allow for the exploration of the chemical space around the core structure. nih.gov For instance, analogs can be designed to probe the effects of sterics, electronics, and conformational rigidity. The synthesis of these compounds often involves multi-step procedures, which may include techniques like Mitsunobu coupling, deprotection of amine groups, and subsequent functionalization. nih.gov The goal is to create a diverse set of molecules where specific parts of the structure are modified one at a time, allowing for a clear understanding of each modification's impact on biological activity. nih.gov

Impact of Structural Modifications to the Piperidine Ring System

The substitution pattern on the piperidine ring can significantly affect its conformation and, consequently, its biological activity. A conformational restriction strategy is often employed to enhance potency and improve safety profiles. nih.gov For example, introducing substituents at the 3, 4, or 6 positions of the piperidine ring can lock it into a preferred conformation, potentially leading to a better fit with its biological target. nih.gov Studies on 4,4-disubstituted piperidine derivatives have shown that this class of compounds can tolerate a wide range of substituents on the piperidine nitrogen, including acyl and sulfonyl groups, without losing high affinity for their target. tudublin.ie The size and nature of the substituent can also influence the rigidity of the ring system. mdpi.com

Table 1: Hypothetical Impact of Piperidine Ring Substitutions on Activity

| Modification Site | Substituent Type | Potential Effect on Conformation | Predicted Impact on Activity |

| Piperidine Nitrogen | Acyl, Sulfonyl Groups | May alter basicity and steric profile | Tolerated in some systems, can modulate activity tudublin.ie |

| C-3 Position | Small Alkyl Group | Introduces steric bulk, restricts rotation | May enhance potency through conformational locking nih.gov |

| C-4 Position | Gem-disubstitution | Increases rigidity | Can significantly alter binding affinity tudublin.ie |

| C-6 Position | Small Alkyl Group | Creates trisubstituted pattern, restricts conformation | Can lead to superior potency and improved safety nih.gov |

An advanced strategy for modifying the piperidine core involves the creation of spiropiperidine scaffolds. A spirocyclic system is formed by having a single atom as the common junction for two rings. This structural modification is known to increase the rigidity and three-dimensionality of a molecule. bepls.com The introduction of a spiro center can enhance the pharmacokinetic profile and improve the effectiveness of the interaction with a biological target by reducing the number of freely rotatable bonds. bepls.com

Both 3-spiropiperidine and 4-spiropiperidine scaffolds are frequently found in pharmaceutically important drugs. bepls.com The synthesis of these complex structures can be achieved through various methodologies, including intramolecular attacks of nitrile functions by organolithium species. nih.gov The exploration of spiropiperidine derivatives of the lead compound could therefore yield analogs with novel properties and potentially enhanced activity. nih.gov

Table 2: Examples of Potential Spirocyclic Modifications to the Piperidine Ring

| Spirocyclic System | Point of Fusion | Potential Advantage |

| Spiro[piperidine-4,3'-indoline] | C-4 of Piperidine | Introduces a rigid, three-dimensional structure common in bioactive molecules bepls.com |

| Spiro[piperidine-4,1'-cyclohexane] | C-4 of Piperidine | Increases lipophilicity and rigidity |

| 1-Oxa-8-azaspiro[4.5]decane | C-4 of Piperidine | Incorporates an additional heterocyclic ring, potentially adding new interaction points |

Influence of Substitutions on the 3,4-Dimethoxybenzyl Moiety

The 3,4-dimethoxybenzyl group is a critical component, and modifications to this aromatic ring can provide deep insights into the electronic and steric requirements for activity.

Shifting the position of the methoxy (B1213986) groups (e.g., to 2,4- or 3,5-) or removing one of them would alter the electron distribution on the phenyl ring, which could in turn affect interactions with a biological target. rsc.org The electron-donating nature of the methoxy groups generally leads to an increase in electron density within the molecule, which can influence its binding properties. nih.gov For example, the removal of a similar ether substituent in a related series of compounds led to an inactive analog, underscoring the importance of this feature. nih.gov

Table 3: Predicted Electronic Effects of Methoxy Group Positional Isomers

| Substitution Pattern | Description | Predicted Effect on Ring Electron Density |

| 3,4-Dimethoxy (Catechol-like) | Two adjacent electron-donating groups | Strong localized electron donation |

| 2,5-Dimethoxy (Hydroquinone-like) | Para-disposed electron-donating groups | Symmetrical electron donation, activation at C-1, C-3, C-4, C-6 |

| 3,5-Dimethoxy (Resorcinol-like) | Meta-disposed electron-donating groups | Strong activation at C-2, C-4, C-6 |

| 4-Methoxy only | Single electron-donating group | Activation at ortho and para positions |

To further probe the SAR of the benzyl moiety, the methoxy groups can be replaced with other substituents possessing different electronic and steric properties. This allows for a systematic evaluation of whether electron-donating, electron-withdrawing, bulky, or compact groups are preferred at these positions.

For example, replacing the methoxy groups with electron-withdrawing groups like nitro (NO2) or halogens (e.g., Cl, F) would decrease the electron density of the aromatic ring. nih.gov Conversely, replacing them with small alkyl groups could probe the steric tolerance at these positions. The synthesis of such analogs can be achieved through standard methods, such as electrophilic aromatic substitution on a precursor molecule. researchgate.net Studies on other molecular scaffolds have shown that antiplasmodial activity and selectivity can strongly depend on the substitution pattern of a phenyl moiety, with nitro- and amino-substituted compounds showing widely different activities. mdpi.com

Table 4: Properties of Potential Substituents for the Benzyl Moiety

| Substituent | Electronic Effect | Steric Effect | Potential Rationale for Substitution |

| -F (Fluoro) | Weakly deactivating (inductive), Weakly donating (resonance) | Small | Probing bioisosteric replacement for -OH or -OCH3 |

| -Cl (Chloro) | Deactivating (inductive), Weakly donating (resonance) | Moderate | Exploring impact of a larger, electron-withdrawing halogen |

| -CH3 (Methyl) | Weakly activating (inductive) | Moderate | Assessing tolerance for lipophilic, electron-donating groups |

| -CF3 (Trifluoromethyl) | Strongly deactivating (inductive) | Large | Introducing a strong electron-withdrawing, lipophilic group |

| -NO2 (Nitro) | Strongly deactivating (inductive and resonance) | Moderate | Probing the effect of a potent electron-withdrawing group mdpi.com |

| -OH (Hydroxy) | Strongly activating (resonance) | Small | Investigating hydrogen bonding potential |

Role of the Amine Functional Group and its Derivatives on Biological Activity

The amine functional group at the 4-position of the 1-(3,4-Dimethoxybenzyl)piperidin-4-amine scaffold is a critical determinant of its biological activity, particularly its antifungal properties. Structure-activity relationship (SAR) studies have demonstrated that modifications to this amine group significantly influence the compound's potency.

Research into a series of 1-benzyl-4-aminopiperidine derivatives has provided valuable insights into the impact of N-substitution on antifungal activity. The primary amino group serves as a crucial point for interaction with biological targets, and its derivatization into secondary amines with various alkyl and arylalkyl substituents has been systematically explored.

A key finding is that the nature of the substituent on the 4-amino nitrogen plays a pivotal role in modulating antifungal efficacy. Generally, the introduction of an N-alkyl substituent with a sufficient chain length is beneficial for activity. Studies have shown that combining a benzyl group at the piperidine nitrogen with N-alkyl substituents of more than seven carbon atoms at the 4-amino position leads to high antifungal activity. nih.gov

For instance, the antifungal activity against various fungal species is significantly enhanced when the 4-amino group is substituted with a long alkyl chain, such as an n-dodecyl group. nih.gov This suggests that the lipophilicity and the spatial extent of the substituent are important factors for the interaction with the fungal target, which is believed to be involved in the ergosterol (B1671047) biosynthesis pathway. nih.gov

Conversely, shorter alkyl chains, as well as branched or cyclic alkyl groups at the 4-amino position, have been found to be detrimental to the antifungal activity. nih.gov Similarly, most N-arylalkyl substituents at this position also lead to a decrease in potency, with some exceptions. nih.gov

The following interactive data table summarizes the structure-activity relationships of N-substituted 1-benzylpiperidin-4-amine analogs, highlighting the effect of the 4-amino substituent on antifungal activity against the model strain Yarrowia lipolytica.

These findings underscore the importance of the 4-amino group as a key pharmacophoric feature that can be modified to optimize the biological activity profile of this compound and related compounds. The length and nature of the N-substituent are critical parameters that govern the potency of these derivatives as antifungal agents.

Stereochemical Considerations and Enantiomeric Activity Differences

The stereochemistry of this compound and its derivatives can play a significant role in their biological activity. The introduction of a chiral center, for instance by substitution at the 4-amino group with a chiral moiety, can lead to enantiomers with distinct pharmacological profiles.

While direct studies comparing the enantiomers of this compound were not identified in the provided search results, research on closely related analogs highlights the importance of stereochemistry. For example, the synthesis of chiral N-substituted 1-benzylpiperidin-4-amines has been accomplished, allowing for the investigation of stereochemical effects on biological activity. mdpi.com

In the context of antifungal activity, the synthesis of (S)-1-Benzyl-N-(1-phenylethyl)piperidin-4-amine has been reported. mdpi.com This demonstrates the feasibility of preparing enantiomerically pure derivatives of the 1-benzylpiperidin-4-amine scaffold. The biological evaluation of individual enantiomers is a crucial step in understanding how the three-dimensional arrangement of the molecule interacts with its biological target.

A study on mefloquine (B1676156) analogs, which also feature a piperidine ring, demonstrated that all four stereoisomers retained potent antifungal activity, although with some differences in their minimum inhibitory concentrations (MICs). nih.gov The erythro enantiomers showed slightly better activity against C. neoformans and C. albicans compared to the threo enantiomers. nih.gov This indicates that while stereochemistry may not be critical for the antifungal properties of that particular scaffold, it can still influence the degree of activity. nih.gov

The following interactive data table illustrates the antifungal activity of the stereoisomers of a mefloquine analog, providing an example of how enantiomers can exhibit different potencies.

Although specific data on the enantiomeric activity differences for this compound is not available in the provided search results, the principle of stereoselectivity in drug action suggests that the individual enantiomers could exhibit different potencies and potentially different pharmacological profiles. Further research involving the chiral resolution of this compound and the biological evaluation of its enantiomers would be necessary to fully elucidate the role of stereochemistry in its activity.

Future Research Directions and Translational Perspectives

Identification of Novel Biological Targets and Signaling Pathways

A primary future direction for 1-(3,4-Dimethoxybenzyl)piperidin-4-amine is the systematic identification of its biological targets and the elucidation of the signaling pathways it modulates. The versatility of the piperidine (B6355638) nucleus allows its derivatives to interact with a wide array of biological macromolecules, including enzymes, receptors, ion channels, and transport systems. clinmedkaz.org

Future research should involve screening this compound and its analogues against diverse panels of biological targets. For instance, various piperidine derivatives have shown high affinity for sigma receptors (S1R and S2R), which are implicated in neurological disorders and cancer. nih.govrsc.org Others have been developed as potent inhibitors of enzymes like Cathepsin K for osteoporosis mdpi.com or as antagonists for chemokine receptors like CCR5 in HIV therapy. nih.gov A recent patent described novel piperidine-2,6-dione derivatives that target the Widely Interspaced Zinc Finger Motifs (WIZ) protein to treat sickle cell disease. acs.org Investigating the activity of this compound against these and other target classes could unveil previously unknown pharmacological activities and open new avenues for therapeutic applications.

Development of Innovative and Sustainable Synthetic Methodologies

The advancement of synthetic organic chemistry provides new tools to produce this compound and a diverse library of its derivatives more efficiently and sustainably. Traditional multi-step syntheses of complex piperidines are often inefficient and costly. news-medical.netmedhealthreview.com

Recent breakthroughs offer promising alternatives. For example, a novel two-step modular approach combines biocatalytic carbon-hydrogen (C-H) oxidation with nickel-electrocatalyzed radical cross-coupling. news-medical.netmedhealthreview.com This method dramatically simplifies the construction of complex piperidines, reducing processes that previously took 7-17 steps down to just 2-5 steps. news-medical.netmedhealthreview.com Furthermore, the principles of green chemistry are increasingly being applied to piperidine synthesis. ajchem-a.com This includes the use of environmentally benign solvents and non-toxic catalysts, such as water-initiated processes or the use of nanomagnetite (Fe3O4) as a catalyst. ajchem-a.com Adopting these innovative and sustainable methodologies can accelerate the drug discovery process by enabling rapid, cost-effective, and eco-friendly access to novel analogues of this compound for biological evaluation.

Table 1: Comparison of Synthetic Methodologies for Piperidine Derivatives

| Feature | Traditional Synthesis | Innovative & Sustainable Synthesis |

|---|---|---|

| Number of Steps | Often multi-step (7-17 steps) news-medical.net | Reduced to fewer steps (2-5 steps) medhealthreview.com |

| Catalysts | Often requires expensive precious metals (e.g., Palladium) news-medical.netmedhealthreview.com | Utilizes biocatalysts, earth-abundant metals (e.g., Nickel, Iron), or is catalyst-free news-medical.netajchem-a.com |

| Reagents/Solvents | May use toxic reagents and organic solvents pmarketresearch.com | Employs green principles like water as a solvent or solvent-free conditions ajchem-a.com |

| Efficiency | Can be lower yield with complex purification | Higher efficiency and easier modular assembly news-medical.netmedhealthreview.com |

| Sustainability | Higher environmental impact | Reduced environmental footprint, aligns with green chemistry goals pmarketresearch.com |

Integration of Advanced Computational Techniques with Experimental Research

The synergy between computational modeling and experimental research is crucial for accelerating the development of piperidine-based therapeutics. In silico techniques can provide deep insights into the structure-activity relationships (SAR) of this compound and guide the rational design of more potent and selective derivatives.

Computational approaches such as Quantitative Structure-Activity Relationship (QSAR) modeling can be used to develop predictive models for the biological activity of new analogues. researchgate.netresearchgate.net Molecular docking and molecular dynamics simulations are powerful tools to visualize how these molecules bind to their protein targets, revealing key interactions that determine affinity and selectivity. nih.govmdpi.comresearchgate.net For example, computational studies have been instrumental in understanding the binding modes of piperidine-based ligands to the sigma 1 receptor (S1R) and in designing novel inhibitors for the p53-HDM2 interaction in cancer therapy. nih.govresearchgate.net Applying these techniques to this compound can prioritize the synthesis of the most promising candidates, thereby saving time and resources in the discovery pipeline.

Table 2: Application of Computational Tools in Piperidine Drug Discovery

| Computational Tool | Application | Example from Research |

|---|---|---|

| Target Prediction Software (e.g., SwissTargetPrediction, PASS) | Predicts potential protein targets and biological activities for new compounds. clinmedkaz.org | Used to identify likely targets for novel piperidine derivatives, suggesting applications in oncology and CNS diseases. clinmedkaz.org |

| Molecular Docking | Simulates the binding pose of a molecule within the active site of a target protein. nih.govresearchgate.net | Utilized to analyze the binding mode of a potent S1R ligand, guiding further structure-based optimization. nih.gov |

| Molecular Dynamics (MD) Simulations | Simulates the movement and interaction of a ligand-protein complex over time to assess stability and binding energetics. nih.govresearchgate.net | Employed to reveal crucial amino acid residues interacting with piperidine-based compounds at their target. nih.gov |

| QSAR Modeling | Develops statistical models that correlate chemical structure with biological activity to predict the potency of new analogues. researchgate.netresearchgate.net | A QSAR model was developed for furan-pyrazole piperidine derivatives to predict their Akt1 inhibitory activity. researchgate.net |

Broadening Therapeutic Area Investigations for Piperidine-Based Compounds

The piperidine scaffold is privileged in drug discovery due to its presence in drugs across a vast range of therapeutic areas. nih.govencyclopedia.pubresearchgate.net While many piperidine-containing drugs target the central nervous system, future research should explore the potential of this compound and its derivatives in other significant disease areas.

The piperidine framework is integral to compounds developed for:

Oncology: Piperidine and piperine (B192125) have demonstrated potential against breast, prostate, lung, and ovarian cancers. nih.gov

Infectious Diseases: Derivatives have been investigated as anti-HIV agents (e.g., CCR5 inhibitors), antimalarials, and antimicrobials. nih.govnih.gov

Neuropathic Pain: The scaffold is a key component of many opioid analgesics and is being explored for novel pain therapies targeting receptors like MOR and σ1. nih.govencyclopedia.pub

Metabolic and Inflammatory Diseases: Piperidine derivatives have been investigated for anti-diabetic, anti-inflammatory, and antioxidant properties. ajchem-a.comijnrd.org

Alzheimer's Disease: The piperidine core is found in drugs like Donepezil and is a focus for developing new agents targeting cholinesterases. ajchem-a.comencyclopedia.pub

Given this broad therapeutic landscape, it is imperative to screen this compound in diverse biological assays relevant to these and other diseases. Such exploratory studies could uncover novel therapeutic applications for this chemical entity, extending its potential impact far beyond a single disease indication.

Table 3: Selected Therapeutic Areas for Piperidine-Based Compounds

| Therapeutic Area | Example Compound/Target | Reference |

|---|---|---|

| Oncology | Crizotinib (ALK inhibitor) | encyclopedia.pub |

| Antiviral (HIV) | Maraviroc (CCR5 antagonist) | nih.gov |

| Alzheimer's Disease | Donepezil (Cholinesterase inhibitor) | ajchem-a.comencyclopedia.pub |

| Neuropathic Pain | Fentanyl, Haloperidol analogues (Opioid and σ1 receptors) | nih.govencyclopedia.pub |

| Antidiabetic | Voglibose | ijnrd.org |

| Osteoporosis | MIV-711 (Cathepsin K inhibitor) | mdpi.com |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(3,4-Dimethoxybenzyl)piperidin-4-amine, and what factors influence yield optimization?

- Methodological Answer : The compound is typically synthesized via alkylation of piperidin-4-amine with 3,4-dimethoxybenzyl halides (e.g., bromide or chloride) under basic conditions. Key reagents include sodium hydride (NaH) or potassium carbonate (K₂CO₃) as bases, with solvents like ethanol or acetonitrile. Reaction optimization involves controlling temperature (60–80°C) and reaction time (12–24 hours). Post-synthesis purification often employs column chromatography or recrystallization to achieve >95% purity .

Q. How is the structural identity of this compound confirmed in synthetic chemistry research?

- Methodological Answer : Structural confirmation relies on spectroscopic techniques:

- ¹H/¹³C NMR : Peaks for aromatic protons (δ 6.7–7.2 ppm) and piperidine methylene groups (δ 2.5–3.5 ppm) .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) matching the expected molecular weight (e.g., m/z 277 for C₁₄H₂₀N₂O₂) .

- Elemental Analysis : Confirms C, H, N composition within ±0.3% of theoretical values .

Q. What initial biological screening approaches are recommended for evaluating this compound?

- Methodological Answer : Prioritize target-specific assays based on structural analogs. For example:

- SK Channel Modulation : Use patch-clamp electrophysiology to assess inhibition of small-conductance calcium-activated potassium channels, referencing similar 3,4-dimethoxybenzyl derivatives .

- Receptor Binding Assays : Screen against serotonin (5-HT) or dopamine receptors due to the piperidine core’s prevalence in CNS-targeting compounds .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the biological activity of this compound across different pharmacological assays?

- Methodological Answer :

- Assay Validation : Ensure consistency in cell lines (e.g., HEK293 vs. CHO-K1) and compound purity (HPLC ≥98%) .

- Orthogonal Assays : Compare binding affinity (e.g., radioligand displacement) with functional activity (e.g., cAMP modulation) to distinguish direct vs. off-target effects .

- Meta-Analysis : Cross-reference results with structurally related compounds (e.g., N-methyl-laudanosine analogs) to identify structure-activity trends .

Q. What computational approaches are employed to predict the biological activity and binding interactions of this compound with potential molecular targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with SK channels or GPCRs, leveraging crystal structures (e.g., PDB ID 6CM4) .

- 3D-QSAR Modeling : Develop predictive models using CoMFA/CoMSIA on analogs with known activity data (e.g., triazine derivatives) .

- MD Simulations : Assess binding stability over 100 ns trajectories in explicit solvent (e.g., TIP3P water) .

Q. What advanced spectroscopic techniques are critical for determining the stereochemical configuration of this compound derivatives?

- Methodological Answer :

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., Mo Kα radiation) .

- NOESY NMR : Identify spatial proximities (e.g., between benzyl and piperidine protons) to infer conformation .

- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA and polarimetric detection .

Q. How does the choice of protecting groups impact the synthetic efficiency of this compound derivatives in multi-step organic syntheses?

- Methodological Answer :

- Boc Protection : Protects the piperidine amine during benzylation; deprotection with TFA/CH₂Cl₂ (1:4) .

- Benzyl Group Stability : Avoid hydrogenolysis conditions (e.g., H₂/Pd-C) if retaining the 3,4-dimethoxybenzyl moiety is critical .

- Yield Optimization : Compare tert-butyl vs. Fmoc protection strategies for steric and electronic effects .

Q. What methodological considerations are essential when designing structure-activity relationship (SAR) studies for this compound analogs?

- Methodological Answer :

- Substituent Variation : Modify the dimethoxy groups (e.g., 3,4-dihydroxy vs. 3,4-diethoxy) to assess electronic effects .

- Bioisosteric Replacement : Replace the benzyl group with pyridyl or thiophene rings to evaluate aromatic stacking .

- Standardized Assays : Use fixed concentrations (e.g., 10 µM) and replicate sample sizes (n ≥ 3) for statistical rigor .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.